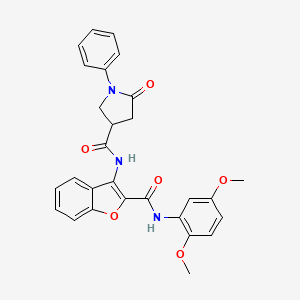
N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C28H25N3O6 and its molecular weight is 499.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzofuran ring : Imparts potential interaction with biological targets.
- Carbamoyl group : Enhances solubility and bioactivity.
- Pyrrolidine moiety : Contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds with similar 5-oxopyrrolidine structures have shown promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The mechanism often involves:
- Cytotoxicity : Evaluated using assays like MTT, where compounds reduced cell viability significantly compared to controls.
- Structure-activity relationship (SAR) : Variations in the chemical structure lead to different levels of potency. For example, certain substitutions on the pyrrolidine ring enhance activity against cancer cells while minimizing toxicity to normal cells .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 21 | A549 | 10 | High potency against lung cancer |
| 22 | HCT116 | 15 | Selective cytotoxicity observed |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against multidrug-resistant strains of bacteria. In vitro studies have indicated effectiveness against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial activity is attributed to:
- Mechanism of action : Interference with bacterial cell wall synthesis or function.
- Broader spectrum : Active against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives on A549 cells. The findings revealed that modifications on the benzofuran ring significantly enhanced anticancer activity while maintaining a favorable safety profile in non-cancerous cells .
- Antimicrobial Resistance : Research focused on the efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated that it could serve as a potential lead compound for developing new antibiotics targeting resistant infections .
The biological activity of this compound is believed to involve:
- Enzyme inhibition : Compounds may inhibit specific enzymes critical for cancer cell proliferation or bacterial survival.
- Receptor binding : Interaction with cellular receptors can modulate signaling pathways involved in cell growth and apoptosis.
Propriétés
IUPAC Name |
N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6/c1-35-19-12-13-23(36-2)21(15-19)29-28(34)26-25(20-10-6-7-11-22(20)37-26)30-27(33)17-14-24(32)31(16-17)18-8-4-3-5-9-18/h3-13,15,17H,14,16H2,1-2H3,(H,29,34)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWRNJNMKSQOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













